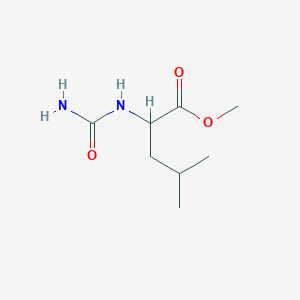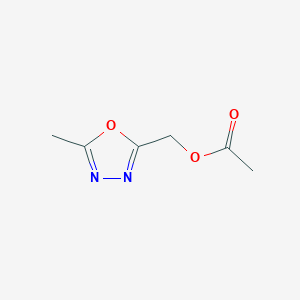
3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine
Descripción general
Descripción
“3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine” is a chemical compound with the CAS Number: 1240528-63-5. It has a molecular weight of 177.17 and its IUPAC name is 3-(5-hydrazino-1,2,4-oxadiazol-3-yl)pyridine . The compound is typically stored at room temperature and has a purity of 95%. It is usually in the form of a powder .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, which includes “3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine”, involves the use of different substituents based on 3D QSAR outcomes . The synthesized compounds are confirmed by spectroscopic techniques .Molecular Structure Analysis
The InChI code for “3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine” is 1S/C7H7N5O/c8-11-7-10-6(12-13-7)5-2-1-3-9-4-5/h1-4H,8H2,(H,10,11,12) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine” are not mentioned in the search results, 1,2,4-oxadiazole derivatives have been reported to exhibit significant anti-cancer activity .Physical And Chemical Properties Analysis
“3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine” is a powder that is stored at room temperature . It has a molecular weight of 177.17 .Aplicaciones Científicas De Investigación
Anticancer Activity
3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine: has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, including MCF-7 and HeLa cells. In vitro studies revealed significant cytotoxicity, with IC₅₀ values ranging from 23.5 to 45.6 µM . Further exploration of its mechanism of action and potential synergies with other compounds could lead to novel cancer therapies.
Mecanismo De Acción
Target of Action
Similar compounds have been found to act as ligands, coordinating through the nitrogen atom .
Mode of Action
It’s known that the compound can interact with its targets through the nitrogen atom
Biochemical Pathways
Similar compounds have been found to exhibit antifungal activities, suggesting they may interfere with fungal metabolic pathways .
Result of Action
Similar compounds have shown antifungal activities, suggesting that they may inhibit the growth of certain fungi .
Action Environment
Similar compounds have been found to be potential carriers for molten-cast explosives, suggesting that they may be stable under certain conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-11-7-10-6(12-13-7)5-2-1-3-9-4-5/h1-4H,8H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEXCNFKRLCBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252948 | |
| Record name | 3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine | |
CAS RN |
1240528-63-5 | |
| Record name | 3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6144225.png)
![[3-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B6144232.png)
![3-methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6144238.png)
![2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid](/img/structure/B6144243.png)

